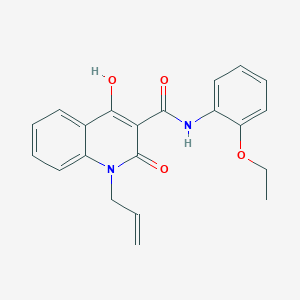

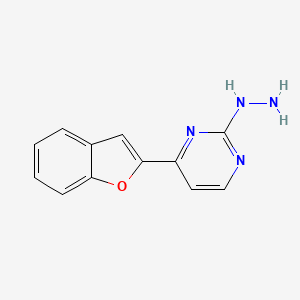

![molecular formula C26H24N4O5S B2503327 4-[[2-(4-苯甲酰胺基-5,6-二甲基呋喃[2,3-d]嘧啶-2-基)硫代乙酰基]氨基]苯甲酸乙酯 CAS No. 612522-57-3](/img/structure/B2503327.png)

4-[[2-(4-苯甲酰胺基-5,6-二甲基呋喃[2,3-d]嘧啶-2-基)硫代乙酰基]氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate, is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it may have been designed for pharmacological purposes, given the presence of a pyrimidine ring, which is often seen in drug design due to its presence in nucleotides and its ability to interact with biological systems.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with a benzopyran or pyrazole derivative, followed by various functional group transformations. For example, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate includes the use of stereospecific oxidizing reagents and conditions, such as SeO2 and Clorox bleach, to obtain various derivatives . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory calculations, are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of related compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of various substituted pyrimidine derivatives . Additionally, the synthesis of indoles from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates via Fischer indole synthesis demonstrates the versatility of these compounds in forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and stability. The antifungal and anti-HIV activities of some derivatives indicate that these compounds can interact with biological targets, which is often a result of their chemical properties .

科学研究应用

合成途径和表征

- 嘧啶类化合物,包括与目标化合物相似的衍生物,表现出广泛的生物活性。一项研究展示了通过微波辐照合成一种新型化合物,突出了嘧啶衍生物在药物化学中的重要性。该化合物使用紫外-可见光谱、傅里叶变换红外-衰减全反射光谱、1H-核磁共振、13C-核磁共振、高分辨质谱和电子轰击质谱等多种技术进行了表征,为进一步研究其应用奠定了基础 (Leyva-Acuña 等人,2020 年).

生物降解研究

- 从农业土壤中分离出的黑曲霉对具有类似嘧啶结构的氯嘧磺隆乙酯的研究,有助于了解这些化合物的环境影响和降解途径。该研究发现了两种主要的降解途径,提供了对这些化学物质的微生物转化和潜在环境归宿的见解 (Sharma 等人,2012 年).

抗病毒和抗真菌活性

- 6-芳基-4-氧代-4,6-二氢-1(12)(13)H-嘧啶并[2′,1′:4,5][1,3,5]三嗪并[1,2-a]-苯并咪唑-3-羧酸乙酯的合成已被描述,探索了嘧啶衍生物的抗病毒和抗真菌潜力。这项研究与寻找新的治疗剂相一致,并为进一步探索类似化合物提供了基础 (Dolzhenko 等人,2006 年).

抗菌剂

- 新型吡唑并嘧啶衍生物已被合成并评估为抗癌和抗 5-脂氧合酶剂,表明了基于嘧啶的化合物的更广泛药理潜力。此类研究强调了这些分子在开发新的治疗选择中的多功能性 (Rahmouni 等人,2016 年).

药物开发中的杂环合成

- 通过不对称分子内迈克尔反应构建用于对映选择性生物碱合成的拆向砌块,证明了嘧啶衍生物在不对称合成中的效用。这项工作有助于开发新的方法来生产手性药物中间体 (Hirai 等人,1992 年).

属性

IUPAC Name |

ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O5S/c1-4-34-25(33)18-10-12-19(13-11-18)27-20(31)14-36-26-29-22(21-15(2)16(3)35-24(21)30-26)28-23(32)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,27,31)(H,28,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSWTUGDMFCOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(OC3=N2)C)C)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

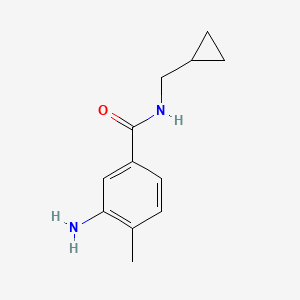

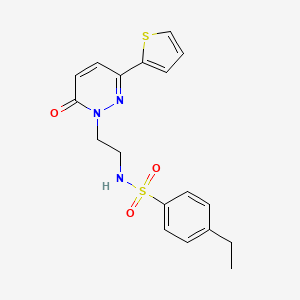

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

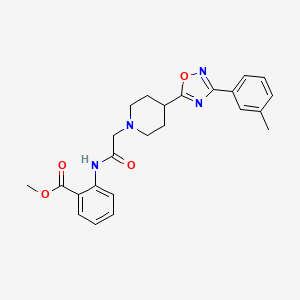

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

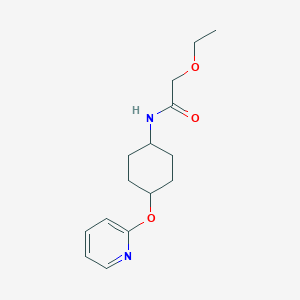

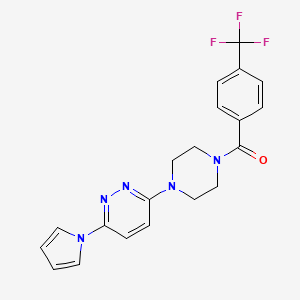

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

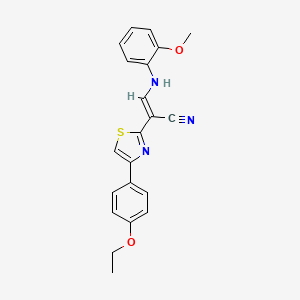

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)